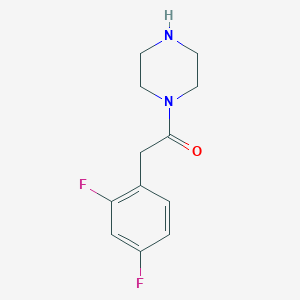

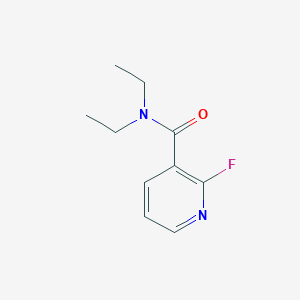

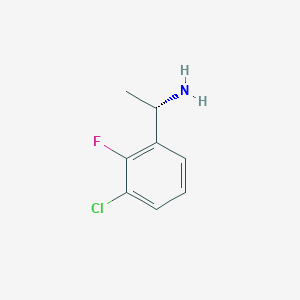

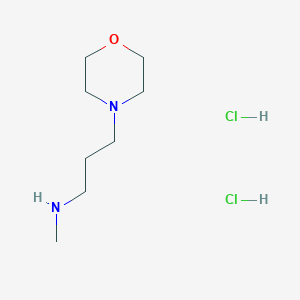

![molecular formula C7H9ClN2 B1469571 3-(氯甲基)-1,4,5,6-四氢环戊并[c]吡唑 CAS No. 1363367-70-7](/img/structure/B1469571.png)

3-(氯甲基)-1,4,5,6-四氢环戊并[c]吡唑

描述

Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of pyrazoles involves a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are involved in various chemical reactions, including condensations with ketones and aldehydes, dehydrogenative coupling reactions with diols, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure and substituents. For example, the molecular weight of 3-(Chloromethyl)pyrazole Hydrochloride is 153.01 .科学研究应用

杂环体系的合成

吡唑类化合物以其在有机合成中作为多功能骨架的作用而闻名,特别是在制备复杂的杂环体系方面。 所讨论的化合物可以作为合成缩合杂环(如吡唑并[1,5-a]嘧啶)的前体,而吡唑并[1,5-a]嘧啶在药物研究中具有重要意义 .

药物化学

在药物化学中,吡唑衍生物表现出广泛的生物活性。它们因其作为抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病药物的潜力而被探索。 starbld0039870 中的氯甲基可以用来创造具有增强药理学性质的新型化合物 .

农业

吡唑部分在农业领域也具有价值。 该化合物的衍生物可用于开发新型杀虫剂或除草剂,为现有化学品提供替代方案,并可能减少对环境的影响 .

配位化学

吡唑可以作为配位化学中的配体,与过渡金属结合形成配合物。这些配合物在催化到材料科学等领域都有应用。 starbld0039870 的独特结构可能导致具有特定性质的新型金属配合物的开发 .

有机金属化学

在有机金属化学中,吡唑衍生物用于合成有机金属化合物。 这些化合物对于催化过程至关重要,包括那些用于工业化学生产的催化过程 .

传感和检测

吡唑衍生物已被用于创建传感探针。 例如,它们可以用来开发选择性检测铜和锌等离子的传感器,这在环境监测和工业过程中至关重要 .

绿色化学

该化合物的衍生物可以使用像 Amberlyst-70 这样的环保催化剂合成,符合绿色化学的原则。 这种方法最大限度地减少了化学合成的环境足迹,并促进了可持续性 .

先进材料科学

基于吡唑的化合物可以促进先进材料的开发。 将它们掺入聚合物或涂层中可能会导致具有新颖特性的材料,例如增强的耐久性或与光或热的特定的相互作用 .

安全和危害

未来方向

The future directions in the field of pyrazole research involve the synthesis of structurally diverse pyrazole derivatives and finding new and improved applications. This includes their use as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

作用机制

Target of Action

The primary target of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, as a Succinate Dehydrogenase Inhibitor (SDHI), interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This interference leads to the death of the pathogen .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase . This inhibition disrupts the energy production for the growth of pathogenic bacteria, leading to their death .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . The impact on bioavailability would depend on these properties.

Result of Action

The result of the action of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is the death of the pathogenic bacteria . By inhibiting the succinate dehydrogenase, the compound disrupts the energy production necessary for the growth of these bacteria .

属性

IUPAC Name |

3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-4-7-5-2-1-3-6(5)9-10-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYMQHICXKOEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

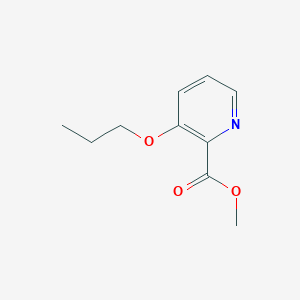

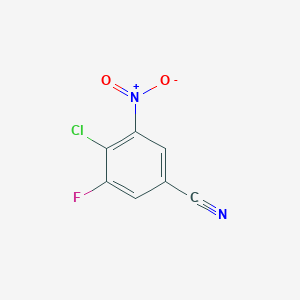

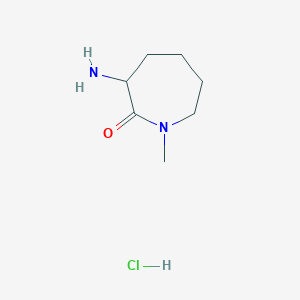

![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)